Unique N-(4-Methylbenzyl) Substituent Confers Elevated Lipophilicity Relative to Aliphatic N-Alkyl Pyrazole-Acetamide Congeners
The target compound bears an aromatic 4-methylbenzyl substituent on the acetamide nitrogen, distinguishing it from aliphatic N-alkyl analogs such as N-(tert-butyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide (CAS 680203-49-0) and N-(propan-2-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide (CAS 1280806-58-7). Computational predictions give WAY-330332 a logP of 4.05 , which is substantially higher than the logP of ~1.07 reported for the simpler N-(2-aminoethyl)-3-(trifluoromethyl) analog . Increased logP can enhance membrane permeability for intracellular antimycobacterial targets but may also require careful solubility management in assay development [1].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.05 (Mcube prediction) |
| Comparator Or Baseline | N-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazole-1-acetamide: logP = 1.07 (measured/calculated) ; aliphatic N-alkyl analogs lack aromatic benzyl moiety |
| Quantified Difference | ΔlogP ≈ +2.98 (target vs. N-(2-aminoethyl) analog), reflecting contribution of the 4-methylbenzyl group to overall lipophilicity |
| Conditions | In silico calculation; Mcule platform for target compound; Chemsrc reported value for comparator |
Why This Matters
The ~3-order-of-magnitude higher predicted lipophilicity differentiates this compound's pharmacokinetic and permeability profile from polar N-alkyl analogs, directly affecting cell-based antimycobacterial assay design and requiring appropriate solvent strategies.
- [1] Pubs.rsc.org. The role of fluorine in pharmaceuticals, agrochemicals, and materials. Chemical Society Reviews, 2021. https://pubs.rsc.org/en/content/articlelanding/2021/cs/d1cs00200g View Source
